(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline (Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline
Brand Name: Vulcanchem
CAS No.: 129047-05-8
VCID: VC21240994
InChI: InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Molecular Formula: C17H18N4O6
Molecular Weight: 374.3 g/mol

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline

CAS No.: 129047-05-8

Cat. No.: VC21240994

Molecular Formula: C17H18N4O6

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline - 129047-05-8

Specification

CAS No. 129047-05-8
Molecular Formula C17H18N4O6
Molecular Weight 374.3 g/mol
IUPAC Name (Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline
Standard InChI InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key LXOHMGALVZOYRF-BTJKTKAUSA-N
Isomeric SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=C\C(=O)O)\C(=O)O
SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator